n-Butyl-2-chloro-n-phenylacetamide
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Overview
Description
n-Butyl-2-chloro-n-phenylacetamide: is an organic compound with the molecular formula C12H16ClNO. It is a member of the amide family and is characterized by the presence of a butyl group, a chloro group, and a phenylacetamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Butyl-2-chloro-n-phenylacetamide can be synthesized through the reaction of aniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions: n-Butyl-2-chloro-n-phenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Nitric acid or sulfuric acid for electrophilic aromatic substitution.
Major Products Formed:
Substitution Reactions: Products include substituted amides or thioamides.
Reduction Reactions: Products include primary or secondary amines.
Oxidation Reactions: Products include nitro or sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
n-Butyl-2-chloro-n-phenylacetamide is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of n-Butyl-2-chloro-n-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenylacetamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Acetanilide: Similar structure but lacks the butyl and chloro groups.
Benzamide: Similar structure but lacks the butyl and chloro groups.
Formanilide: Similar structure but lacks the butyl and chloro groups.
Uniqueness: n-Butyl-2-chloro-n-phenylacetamide is unique due to the presence of the butyl and chloro groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wider range of chemical modifications and interactions with biological targets compared to similar compounds.
Properties
CAS No. |
2567-53-5 |
---|---|
Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
N-butyl-2-chloro-N-phenylacetamide |
InChI |
InChI=1S/C12H16ClNO/c1-2-3-9-14(12(15)10-13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
InChI Key |
CWNLORRUNMOBMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)CCl |
Origin of Product |
United States |
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